molecular formula C17H30N4O2 B4442509 N~1~'-cyclopentyl-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-cyclopentyl-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No.: B4442509
M. Wt: 322.4 g/mol
InChI Key: GMDGQRMEKNBPMI-UHFFFAOYSA-N
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Description

N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide is a chemical compound with the molecular formula C17H30N4O2 It is a derivative of bipiperidine, which consists of two piperidine rings connected by a single bond

Preparation Methods

The synthesis of N1‘-cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves several steps. One common synthetic route starts with the preparation of 1,4’-bipiperidine, which is then reacted with cyclopentylamine to introduce the cyclopentyl group.

Reaction Conditions:

    Temperature: Typically carried out at room temperature to moderate temperatures.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in biological research to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of N1‘-cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~1~‘-Cyclopentyl-1,4’-bipiperidine-1’,4’-dicarboxamide can be compared with other similar compounds, such as:

    1,4’-Bipiperidine: The parent compound, which lacks the cyclopentyl and dicarboxamide groups.

    N~1~‘-Cyclopentyl-1,4’-bipiperidine: A similar compound that lacks the dicarboxamide functionality.

    1,4’-Bipiperidine-1’,4’-dicarboxamide: A compound that lacks the cyclopentyl group.

Properties

IUPAC Name

1-N-cyclopentyl-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c18-15(22)17(21-10-4-1-5-11-21)8-12-20(13-9-17)16(23)19-14-6-2-3-7-14/h14H,1-13H2,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGQRMEKNBPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)NC3CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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